16-keto-Aspergillimide
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKUKWEFJDSJG-SMEOYISOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018074 | |
| Record name | 16-Keto-Aspergillimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199784-50-4 | |
| Record name | 16-Keto-Aspergillimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Origin and Isolation of 16 Keto Aspergillimide
Fungal Strain Identification and Taxonomy
The production of 16-keto-Aspergillimide has been linked to specific strains within the genus Aspergillus, a diverse and ubiquitous group of filamentous fungi.
The genus Aspergillus is well-documented for its capacity to produce a vast array of secondary metabolites, including polyketides, alkaloids, and nonribosomal peptides. These compounds are often produced in response to environmental stimuli and play various roles in the fungus's life cycle. The biosynthetic machinery within many Aspergillus species gives rise to complex molecules, including those related to the aspergillimide (B10814126) family.
Initial research has identified Aspergillus strain IMI 337664 as a producer of this compound. This specific strain was the subject of studies that led to the isolation and characterization of this compound. While other species such as Aspergillus aculeatus are known to produce a variety of secondary metabolites, the direct production of this compound by this species has not been definitively established in the reviewed literature. However, the metabolic diversity of A. aculeatus suggests it as a potential candidate for producing related compounds.
| Fungal Strain | Compound Isolated | Reference |
| Aspergillus strain IMI 337664 | This compound | nih.gov |
| Aspergillus aculeatus strain KKU-CT2 | Ergosterol peroxide, secalonic acid D, secalonic acid F, variecolin, variecolactone, ergosterol | nih.gov |
Isolation Methodologies from Fungal Cultures
The isolation of this compound involves a multi-step process that begins with the cultivation of the producing fungal strain under controlled laboratory conditions.
The production of this compound by Aspergillus strain IMI 337664 is achieved through fermentation. This process involves growing the fungus in a liquid culture medium that provides the necessary nutrients for growth and secondary metabolite production. The composition of the medium, along with factors such as temperature, pH, and aeration, are critical for optimizing the yield of the target compound. While specific details of the fermentation medium for this particular strain are proprietary, fungal fermentations for secondary metabolite production typically utilize a rich source of carbon and nitrogen.
Following fermentation, the fungal biomass is separated from the culture broth. The target compound, this compound, is then extracted from the broth and/or the mycelium using organic solvents. The choice of solvent is crucial for efficiently partitioning the compound of interest from the aqueous culture medium.
The crude extract, containing a mixture of metabolites, is then subjected to a series of purification steps. These often involve chromatographic techniques to separate the compounds based on their physical and chemical properties. A common workflow includes:
Initial fractionation: Using techniques like liquid-liquid extraction or solid-phase extraction to separate compounds into broad polarity groups.
Chromatography: Employing methods such as column chromatography with silica (B1680970) gel or other stationary phases to achieve finer separation.
High-Performance Liquid Chromatography (HPLC): A final polishing step using HPLC is often used to isolate the pure compound.
The structure of the purified this compound is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Endophytic Fungal Production of this compound
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of novel bioactive secondary metabolites. The genus Aspergillus is frequently isolated as an endophyte from a wide variety of plant species. While there is no specific report in the reviewed literature of an endophytic fungus producing this compound, the established diversity of secondary metabolites from endophytic Aspergillus species suggests that they are a promising area for future research in the discovery of this and related compounds. The unique symbiotic relationship between endophytic fungi and their host plants can often trigger the production of unique secondary metabolites not observed in their free-living counterparts.
Association with Host Plants (e.g., Carica papaya)
A significant finding in the study of this compound is its production by an endophytic strain of Aspergillus aculeatus residing within the tissues of the papaya plant, Carica papaya. nih.gov Endophytic fungi live symbiotically within plants without causing any apparent disease. This intimate relationship between the fungus and the host plant is crucial for the production of various bioactive compounds.
The isolation of this compound from an endophyte of Carica papaya highlights the potential of this plant as a reservoir for novel and biologically active natural products. nih.gov While various species of Aspergillus have been identified as endophytes in Carica papaya, the specific production of this compound has been linked to Aspergillus aculeatus. nih.gov
Implications of Endophytic Production in Natural Environments
The production of secondary metabolites like this compound by endophytic fungi is believed to play a crucial role in the ecological dynamics of the host plant and its surrounding environment. These compounds are often involved in a chemical defense mechanism, protecting the host plant from pathogens, herbivores, and other environmental stressors.
Biosynthetic Pathways and Regulation
Precursor Incorporation and Metabolic Assembly
The assembly of 16-keto-Aspergillimide involves the incorporation of specific amino acid building blocks and the formation of its characteristic core structures. acs.org
Relationship to Prenylated Indole (B1671886) Alkaloid Biosynthesis
This compound is classified as a prenylated indole alkaloid, a diverse family of secondary metabolites produced by fungi of the Penicillium and Aspergillus genera. pharm.or.jpnih.gov It is considered a derivative within the paraherquamide (B22789) family of natural products. pharm.or.jp The biosynthesis of these compounds, including this compound, is a significant area of research. nih.gov These alkaloids share a common and unique bicyclo[2.2.2]diazaoctane ring system. nih.govnih.gov The structural similarities and shared core suggest a common biogenetic pathway with other paraherquamides. acs.org The biosynthesis of these alkaloids has been an active area of research to understand their formation. pharm.or.jp
Elucidation of the Bicyclo[2.2.2]diazaoctane Core Formation
The defining structural feature of this compound and its relatives is the bicyclo[2.2.2]diazaoctane core. nih.govacs.org This intricate, bridged ring system is a hallmark of a large family of nearly seventy secondary metabolites. nih.gov The formation of this core is a pivotal step in the biosynthetic pathway. acs.org The core structure is believed to be assembled from L-tryptophan and L-proline, which undergo condensation facilitated by nonribosomal peptide synthetase (NRPS). sdu.edu.cn Studies have shown that the reduction of a tryptophan-derived amide carbonyl likely precedes the formation of the bicyclo[2.2.2]diazaoctane core. sdu.edu.cn
Hypothesis of Biological Diels-Alder Reactions in Core Construction
A prominent hypothesis for the construction of the bicyclo[2.2.2]diazaoctane core is a biological intramolecular hetero-Diels-Alder (IMDA) reaction. nih.govnih.govnih.gov This type of pericyclic reaction, common in synthetic organic chemistry, involves the formation of a six-membered ring from a conjugated diene and a dienophile. libretexts.orgiitk.ac.in In the context of this compound biosynthesis, it is proposed that an isoprene-derived olefin acts as the dienophile, cyclizing across a preformed azadiene moiety derived from an oxidized piperazinedione. acs.org While the Diels-Alder reaction is a powerful tool in chemical synthesis, its occurrence in nature is less frequent, making its proposed role in this biosynthesis particularly noteworthy. pharm.or.jpnih.gov The existence of enzymes that can mediate such reactions, often referred to as Diels-Alderases, has been a subject of significant scientific inquiry. pharm.or.jp
Proposed Formation of the Spiro-succinimide Moiety via Oxidative Degradation
A distinctive feature of this compound and the related asperparalines is the presence of a spiro-succinimide unit. acs.orgacs.org This moiety is unusual and its formation is thought to occur through the oxidative degradation of an indole unit that is initially present. acs.orgacs.org It has been suggested that the spiro-succinimide ring of asperparaline A, a closely related compound, is derived from the oxidative degradation of (S)-tryptophan. researchgate.net This proposed pathway involves the interruption of the paraherquamide A biosynthesis, where an oxidative cleavage of the aromatic ring of a catechol derivative occurs, leading to the formation of the spiro-succinimide moiety. nih.govresearchgate.net This process of nonenzymatic intramolecular reactions leading to succinimide (B58015) intermediates is a known pathway for the spontaneous degradation of proteins and peptides containing asparaginyl and aspartyl residues. nih.gov
Genetic Basis of this compound Biosynthesis
The production of secondary metabolites like this compound is governed by specific genes clustered together in the fungal genome.
Identification of Putative Biosynthetic Gene Clusters (BGCs)
Fungal secondary metabolites are typically synthesized by enzymes encoded by genes organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgnih.gov The genomes of fungi like Aspergillus species are known to contain numerous BGCs, many of which are "silent" under standard laboratory conditions. nih.govnih.gov Techniques such as the use of fungal artificial chromosomes (FACs) and heterologous expression are employed to activate these silent clusters and discover novel compounds. nih.gov While BGCs for related compounds like endocrocin (B1203551) and other polyketides have been identified in Aspergillus species, the specific gene cluster responsible for the biosynthesis of this compound has not been explicitly detailed in the reviewed literature. secondarymetabolites.orgamazonaws.com The identification and characterization of the this compound BGC would provide definitive insights into its biosynthetic pathway and regulation.
Enzymatic Steps and Proposed Biosynthetic Intermediates
The formation of the asperparaline scaffold, including this compound, is believed to originate from amino acid precursors. A key feature of the asperparaline family is the unusual spiro-succinimide unit. It has been proposed that this moiety is formed through the oxidative degradation of an indole precursor, a common starting point for many related alkaloids. acs.org
The central bicyclo[2.2.2]diazaoctane core is thought to be constructed via a strategic intramolecular Diels-Alder reaction, a powerful transformation for ring formation. sdu.edu.cnpharm.or.jp While the precise enzymes catalyzing this step in the asperparaline pathway have not been definitively identified, research on analogous systems, such as the biosynthesis of brevianamide (B1173143) and paraherquamide, suggests the involvement of specialized Diels-Alderases. sdu.edu.cn In some related biosynthetic pathways, this cyclization can even occur spontaneously from a suitable precursor. sdu.edu.cn
For the closely related malbrancheamides, which also possess the bicyclo[2.2.2]diazaoctane core, a "keto-premalbrancheamide" was proposed as a potential biosynthetic intermediate. nih.gov This molecule is structurally analogous to this compound. However, feeding studies with labeled keto-premalbrancheamide in Malbranchea aurantiaca did not show incorporation into the final malbrancheamide (B1243991) products, suggesting that the precise sequence and nature of intermediates can vary between different fungal species and biosynthetic pathways. nih.gov
The biosynthesis of these complex alkaloids is governed by a biosynthetic gene cluster (BGC), a contiguous set of genes encoding the necessary enzymes for the entire pathway. While the BGCs for several related bicyclo[2.2.2]diazaoctane indole alkaloids have been identified through genome mining, the specific cluster responsible for asperparaline and this compound biosynthesis has not yet been reported in the scientific literature. umich.edursc.org Its discovery will be a critical step in fully understanding the enzymatic logic of this compound formation.
Biocatalytic and Chemoenzymatic Approaches to Biosynthesis
The intricate structure of this compound presents a significant challenge for traditional chemical synthesis. Consequently, biocatalytic and chemoenzymatic approaches, which leverage the specificity and efficiency of enzymes, are attractive avenues for its production.
Engineered Pathways for Enhanced or Modified Production
Metabolic engineering of the producing fungal strains, such as Aspergillus japonicus and Aspergillus aculeatus, from which this compound has been isolated, holds considerable promise. acs.orgbham.ac.uk Once the biosynthetic gene cluster for this compound is identified, various genetic engineering strategies can be employed.
Heterologous expression, the transfer of the entire biosynthetic gene cluster into a more tractable host organism, is a powerful technique to facilitate production and study the pathway. frontiersin.orgmdpi.com Organisms like Aspergillus nidulans or Aspergillus oryzae are often used as host systems for the expression of fungal secondary metabolite pathways. sdu.edu.cn This approach can overcome limitations of the native producer, such as slow growth or low yields.
Furthermore, within the native or a heterologous host, the expression of key biosynthetic genes can be enhanced through promoter engineering or the overexpression of pathway-specific transcription factors. This can lead to a significant increase in the production of the target compound.
OSMAC (One Strain Many Compounds) Strategies for Metabolite Diversification
The "One Strain Many Compounds" (OSMAC) approach is a powerful method for inducing the production of novel or cryptic secondary metabolites from a single fungal strain by systematically altering cultivation parameters. This strategy can also be used to enhance the yield of known compounds.
In a study involving Aspergillus aculeatus, an endophytic fungus known to produce this compound, an OSMAC strategy was employed. acs.org The cultivation of the fungus on a solid rice medium was supplemented with various salts, including sodium nitrate, to investigate changes in the metabolite profile. While this study led to the isolation of several new tryptophan-phenyllactic acid conjugates, the specific impact on the production of this compound was not detailed. acs.org This highlights that while the OSMAC approach has been applied to a known producing organism, its targeted optimization for enhancing this compound yields remains an area for future investigation.
The application of diverse OSMAC conditions, such as varying media composition, temperature, pH, and aeration, could potentially unlock higher production titers of this compound and may even lead to the discovery of new, structurally related analogues.
Chemical Synthesis and Analog Development
Synthetic Strategies for the 16-keto-Aspergillimide Core Structure
The synthesis of the bridged alkaloid core of this compound requires precise control over stereochemistry and the strategic formation of multiple rings. Researchers have explored various methodologies, including retrosynthetic analysis to identify key bond disconnections, stereoselective reactions to establish the correct spatial arrangement of atoms, and radical cyclizations to construct the characteristic bridged ring system.
Retrosynthetic Analysis and Key Synthetic Disconnections
A retrosynthetic analysis of the this compound core reveals several key disconnections that simplify the complex polycyclic structure into more manageable synthetic precursors. A primary disconnection often targets the bridged bicyclo[2.2.2]diazaoctane core, a common feature in this class of alkaloids. This can be conceptually broken down into two main fragments: a diketopiperazine (DKP) or a related piperazine (B1678402) derivative and a functionalized cyclohexane (B81311) or cyclopentane (B165970) ring system. The spiro-succinimide moiety represents another critical disconnection point, which can be retrosynthetically traced back to a more accessible precursor, such as a substituted pyrrolidine (B122466) or an open-chain amino acid derivative.
| Key Disconnection | Precursor Fragments | Rationale |
| Bicyclo[2.2.2]diazaoctane core | Diketopiperazine/Piperazine derivative and a functionalized carbocycle | Simplifies the bridged system into two more readily synthesized components. |
| Spiro-succinimide moiety | Substituted pyrrolidine or open-chain amino acid derivative | Allows for the late-stage introduction of this complex spirocyclic unit. |
This strategic dismantling of the target molecule guides the forward synthesis, allowing for a convergent approach where complex fragments are synthesized independently before being coupled.
Stereoselective Approaches in Total Synthesis
The presence of multiple stereocenters in the this compound structure necessitates the use of stereoselective synthetic methods to ensure the formation of the desired diastereomer. nih.govresearchgate.net Chiral pool synthesis, utilizing readily available chiral starting materials such as amino acids (e.g., L-proline), is a common strategy to introduce initial stereochemical control. nih.gov
Furthermore, diastereoselective reactions are employed to set the relative stereochemistry of newly formed chiral centers. These can include:
Substrate-controlled reactions: Where the existing stereocenters in the molecule direct the approach of a reagent to one face of the molecule.
Reagent-controlled reactions: Employing chiral reagents or catalysts to favor the formation of one stereoisomer over another.
Examples of stereoselective reactions that could be applied in the synthesis of the this compound core include asymmetric alkylations, diastereoselective reductions, and stereospecific cyclization reactions. The careful orchestration of these stereoselective steps is paramount to achieving an efficient and successful total synthesis. nih.govresearchgate.net
Radical Cyclization Methodologies in Bridged Alkaloid Synthesis
Radical cyclizations have emerged as a powerful tool for the construction of complex ring systems found in natural products, including the bridged bicyclo[2.2.2]diazaoctane core of aspergillimides. researchgate.netrsc.orgnih.govwikipedia.orgacs.org These reactions involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond, forming a new ring.
In the context of this compound synthesis, a key strategy involves the radical cyclization of a precursor containing a nitrogen-centered radical and a tethered alkene or alkyne. This approach is particularly effective for forming the challenging bridged structure. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, which predict the favored pathways for radical cyclizations.
A notable example is the use of an oxidative radical cyclization, where an electron is removed from a suitable precursor to generate a radical cation, which then undergoes cyclization. rsc.org Conversely, reductive radical cyclizations can also be employed, often using tin hydrides or other radical initiators. nih.gov The choice of methodology depends on the specific functionalities present in the synthetic intermediate and the desired bond to be formed.
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues and derivatives of this compound is crucial for understanding its biological activity and developing new compounds with improved properties. This involves the rational design of modified structures and the development of flexible synthetic routes to access these new molecules. nih.govfrontiersin.orgnih.govresearchgate.netiupac.orgnih.govmdpi.comnih.gov
Design Principles for Structural Modification and Diversification
The design of this compound analogs is guided by several principles aimed at exploring the structure-activity relationship (SAR). Key areas for modification include:
The Spiro-succinimide Moiety: This distinctive feature is a prime target for modification. Analogs can be designed with different substituents on the succinimide (B58015) ring or by replacing the succinimide with other heterocyclic systems to assess the importance of this group for biological activity.
The Keto Group at C-16: The carbonyl functionality at the 16-position can be reduced to a hydroxyl group, converted to an oxime, or removed entirely to probe its role in receptor binding or metabolic stability.
The Bicyclo[2.2.2]diazaoctane Core: Modifications to the bridged core are more synthetically challenging but can provide valuable insights. This could involve altering the ring size or introducing substituents on the carbon skeleton.
Peripheral Substituents: The introduction of various functional groups at different positions on the molecule can be used to modulate properties such as solubility, lipophilicity, and metabolic stability.
Computational methods, such as molecular docking, can be employed to predict how modifications might affect the binding of the molecule to its biological target, thereby guiding the design of more potent or selective analogs. mdpi.com
Preparation of this compound Derivatives and Related Compounds
The preparation of derivatives often utilizes a late-stage functionalization approach, where a common intermediate in the total synthesis is diverted to produce a range of related compounds. This strategy is more efficient than developing a de novo synthesis for each new analog.
| Derivative Type | Synthetic Approach | Rationale |
| N-Alkylated Succinimide Analogs | Alkylation of the succinimide nitrogen of a late-stage intermediate. | To explore the steric and electronic requirements around the spiro-succinimide moiety. |
| C-16 Hydroxylated Derivatives | Stereoselective reduction of the C-16 ketone. | To investigate the importance of the carbonyl group for biological activity. |
| Aromatic Ring Analogs | Modification of precursors to include different aromatic or heteroaromatic rings in place of the cyclohexenone moiety. | To probe the role of this part of the molecule in potential π-stacking or other interactions. |
The development of modular synthetic routes, where different building blocks can be readily interchanged, is a key goal in the preparation of diverse libraries of this compound derivatives for biological screening. mdpi.comnih.gov
Synthesis of Related Bridged Alkaloids (e.g., Asperparalines, Paraherquamides)
The chemical synthesis of structurally complex bridged alkaloids related to this compound, such as the Asperparalines and Paraherquamides, presents a significant challenge to synthetic organic chemists. These molecules share a common and unique bicyclo[2.2.2]diazaoctane core ring system. acs.orgnih.govacs.org The total synthesis of these compounds has been a subject of considerable research, leading to the development of innovative synthetic strategies.
A key proposed step in the biosynthesis of the paraherquamide (B22789) and brevianamide (B1173143) families of alkaloids is an intramolecular Diels-Alder reaction to form the characteristic bicyclo[2.2.2]diazaoctane core. pharm.or.jpjst.go.jp This biosynthetic hypothesis has inspired several synthetic approaches. acs.orgnih.gov Laboratory syntheses have demonstrated the chemical feasibility of this transformation, confirming that an intramolecular Diels-Alder cyclization can indeed construct the core ring system. acs.org However, laboratory syntheses often result in a mixture of diastereomers, whereas the natural biosynthesis exhibits complete facial selectivity, suggesting the involvement of an enzyme in the biological process. acs.orgacs.org
Alternative synthetic strategies have also been successfully employed. One notable approach involves an intramolecular SN2' cyclization. This method has been utilized in the asymmetric total synthesis of (-)-brevianamide B and has proven to be highly diastereoselective in creating the bicyclo[2.2.2]diazaoctane nucleus. acs.orgnih.gov This strategy was further exploited in the first total synthesis of paraherquamide A, a potent anthelmintic agent. nih.govuspto.gov The key steps in this synthesis included an enantioselective synthesis of an α-alkylated-β-hydroxyproline derivative and a highly diastereoselective intramolecular SN2' cyclization to generate the core structure. nih.govuspto.gov
The synthesis of the Asperparalines, which are closely related to the Aspergillimides, is thought to proceed through analogous biosynthetic pathways to the spiro-oxindoles of the Paraherquamides. acs.org Synthetic model studies toward asperparaline A have explored the oxidation of a pyrrole (B145914) followed by rearrangement to construct the spiro-succinimide moiety. acs.org
The convergent synthesis of (+)-Paraherquamide B highlights another sophisticated approach, starting from (S)-proline and vanillin. acs.org This synthesis featured several key transformations, including:
A novel method for the reduction of unprotected oxindoles to indoles.
A complex application of the Somei/Kametani reaction.
A high-yielding and entirely stereocontrolled intramolecular SN2' cyclization.
A mild Pd(II)-mediated cyclization.
The chemoselective reduction of a hindered tertiary lactam. acs.org
These synthetic endeavors not only provide access to these complex natural products for further study but also drive the development of new synthetic methodologies.
Semi-synthetic Modifications and Derivatization Strategies
While the total synthesis of complex alkaloids like this compound and its relatives is a significant achievement, semi-synthetic modifications of more readily available natural products offer a more practical route to novel analogs for structure-activity relationship (SAR) studies. Intensive semi-synthetic studies have been reported for the paraherquamide family, although specific details on the derivatization strategies are often proprietary. pharm.or.jp
One notable example of a semi-synthetic modification is the conversion of marcfortine A, a more abundant metabolite, into paraherquamide A via paraherquamide B. uspto.gov This transformation demonstrates the feasibility of modifying the peripheral functional groups of these complex scaffolds to access other members of the family.
General derivatization strategies that could be applied to this compound and related compounds, based on their functional groups, would likely focus on:
Modification of the Ketone Group: The ketone at the C-16 position in this compound is a prime target for derivatization. Standard ketone chemistry could be employed to generate a variety of derivatives.
Alkylation and Acylation of Amide Nitrogens: The amide nitrogens within the core structure could potentially be alkylated or acylated to introduce new substituents.
Modification of the Proline Moiety: In related compounds containing a proline residue, the carboxylic acid or other functional groups on the proline ring could be modified.
Molecular Mechanism of Action and Biological Targets
Inhibition of Enzyme Systems and Metabolic Pathways
Detailed studies specifically profiling the enzymatic inhibition and metabolic disruption caused by 16-keto-Aspergillimide are not extensively available in the current scientific literature. The subsequent sections reflect the current state of knowledge, which is largely inferred from the activity of structurally related compounds.
There is a notable lack of specific research identifying the direct enzymatic targets of this compound. Consequently, a detailed profile of its enzyme inhibition is not available at this time. Future research may elucidate specific enzymes that are modulated by this compound, which would provide a clearer understanding of its molecular mechanism of action.
Similarly, the precise mechanisms by which this compound may disrupt microbial growth and cellular processes have not been specifically characterized. While many secondary metabolites from Aspergillus species are known to possess antimicrobial properties through various modes of action, the specific cellular pathways affected by this compound remain to be determined.
Interaction with Pathogenic Organisms
The most significant area of research concerning the biological activity of compounds related to this compound is in their interaction with pathogenic organisms, particularly parasitic nematodes.
This compound belongs to the aspergillimides, a class of compounds structurally related to the paraherquamides. The anthelmintic mechanism of paraherquamides has been studied more extensively and is believed to be indicative of the mechanism for aspergillimides.
The primary anthelmintic action of paraherquamides is the induction of flaccid paralysis in nematodes. This is achieved through the antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking these receptors, paraherquamides inhibit cholinergic neurotransmission, which is essential for muscle contraction in nematodes. This leads to a loss of muscle tone and eventual paralysis of the worm.
Research has shown that paraherquamides are selective antagonists of nematode nAChRs, distinguishing between different receptor subtypes. For example, paraherquamide (B22789) has been shown to differentiate between nicotine-sensitive and levamisole/pyrantel/bephenium-sensitive nAChR subtypes in Ascaris suum. This selectivity for nematode receptors over mammalian counterparts is a key feature of their potential as therapeutic agents.
The table below summarizes the antagonistic activity of paraherquamide, a closely related compound to this compound, on different cholinergic receptor subtypes in Ascaris muscle.
| Agonist | Paraherquamide pKB Value |
| Nicotine | 5.86 ± 0.14 |
| Levamisole | 6.61 ± 0.19 |
| Pyrantel | 6.50 ± 0.11 |
| Bephenium | 6.75 ± 0.15 |
Data sourced from studies on Ascaris muscle strips.
Specific studies detailing the antifungal activity of this compound, including its effects against Aspergillus fumigatus, are not present in the available scientific literature. While the producing organism is from the genus Aspergillus, this does not inherently confer activity against other fungi, and dedicated screening and mechanistic studies would be required to determine any antifungal properties.
There is currently a lack of specific data on the antibacterial activity of this compound. While numerous metabolites from Aspergillus species have been shown to possess antibacterial properties, the activity spectrum and mechanism of action for this compound have not been reported.
Structure-Activity Relationship (SAR) Studies for Biological Effects
The exploration of the structure-activity relationship (SAR) for this compound is crucial for understanding how its chemical architecture contributes to its biological functions and for guiding the design of new, potentially more potent analogues.
Elucidation of Pharmacophoric Elements
While specific and detailed pharmacophore models for this compound are not extensively documented in publicly available research, an analysis of its structural components in the context of its biological target provides insight into its key pharmacophoric elements. As a member of the asperparaline family of alkaloids, this compound's activity as a blocker of insect nicotinic acetylcholine receptors (nAChRs) is attributed to several key structural features that likely constitute its pharmacophore.
The essential pharmacophoric elements are believed to include:
The Bicyclo[2.2.2]diazaoctane Core: This rigid, bridged ring system is a characteristic feature of many biologically active alkaloids. It provides a defined three-dimensional scaffold that correctly positions other functional groups for interaction with the binding site on the nAChR.
The Spiro-succinimide Moiety: This distinctive feature of the asperparalines is thought to be critical for its interaction with the receptor. The spirocyclic nature of this group introduces a specific conformational rigidity. The imide functional group, with its hydrogen bond donor and acceptor capabilities, likely engages in key interactions within the receptor's binding pocket.
The Ketone Group at Position 16: The presence of the ketone at the 16th position is a defining feature of this specific analogue. This polar group may be involved in hydrogen bonding or other electrostatic interactions with amino acid residues in the target protein, contributing to the binding affinity and selectivity.
Table 1: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Putative Role in Biological Activity |
| Bicyclo[2.2.2]diazaoctane Core | Provides a rigid scaffold for optimal orientation of other functional groups. |
| Spiro-succinimide Moiety | Likely involved in crucial hydrogen bonding and conformational rigidity for receptor binding. |
| 16-keto Group | May participate in electrostatic interactions, influencing binding affinity and selectivity. |
| Prenyl Group | Potentially enhances binding through hydrophobic interactions with the receptor. |
Correlation Between Structural Features and Biological Efficacy
The biological efficacy of this compound as an insect nAChR blocker is intrinsically linked to its unique structural arrangement. While comprehensive quantitative SAR studies for a wide range of this compound derivatives are not yet available, a qualitative understanding can be inferred from the broader class of paraherquamide and asperparaline alkaloids.
Research on the related compound, asperparaline A, has demonstrated that it strongly and selectively blocks insect nAChRs. This suggests that the core structure shared with this compound is responsible for this class of activity. The subtle structural differences, such as the presence of the 16-keto group, are likely to modulate the potency and selectivity of the compound for different subtypes of nAChRs.
It is hypothesized that modifications to the core structure would have a significant impact on biological efficacy. For instance, alterations to the spiro-succinimide ring, such as changes in stereochemistry or substitution, could drastically alter the binding affinity. Similarly, modifications to the prenyl side chain could influence the compound's ability to access and interact with hydrophobic pockets within the receptor.
Table 2: Inferred Structure-Efficacy Correlations for this compound
| Structural Modification | Predicted Impact on Biological Efficacy | Rationale |
| Alteration of the bicyclo[2.2.2]diazaoctane core | Likely decrease in activity | The rigid scaffold is crucial for maintaining the correct conformation for binding. |
| Modification of the spiro-succinimide ring | Potential for significant change in activity (increase or decrease) | This moiety is predicted to be a key interacting element with the receptor. |
| Removal or modification of the 16-keto group | Probable change in potency and/or selectivity | The ketone group likely contributes to specific electrostatic interactions. |
| Changes to the prenyl side chain | Possible modulation of binding affinity | The hydrophobic nature of this group is important for interaction with nonpolar receptor regions. |
Analytical Methodologies for 16 Keto Aspergillimide Research
Spectroscopic Techniques for Structure Elucidation
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function. For 16-keto-Aspergillimide, a suite of spectroscopic methods is essential for piecing together its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. While the specific ¹H and ¹³C NMR spectral data for this compound are contained within specialized scientific literature, the general application of this technique would involve a series of experiments. One-dimensional NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and across multiple bonds, respectively. This collective data allows for the unambiguous assembly of the molecule's planar structure.
High-Resolution Mass Spectrometry (HRMS) in Structural Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a compound with high accuracy. For this compound, HRMS would provide a highly precise mass measurement, allowing for the calculation of its exact molecular formula. This technique is a cornerstone of structural elucidation, confirming the molecular weight suggested by NMR and other data. The high resolving power of modern mass spectrometers, such as Orbitrap or TOF (Time-of-Flight) analyzers, enables the differentiation between compounds with very similar nominal masses, ensuring confidence in the assigned molecular formula. biorxiv.orgscispace.com
X-ray Crystallography for Absolute Configuration Determination
While NMR and HRMS can define the planar structure and elemental composition, X-ray crystallography provides the definitive absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. This technique involves diffracting X-rays off a crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. This provides an unambiguous three-dimensional model of this compound, confirming its stereochemistry, which is often vital for its biological activity.
Chromatographic Separation and Quantification Methods
Efficiently separating the target compound from a complex mixture and accurately measuring its concentration are key challenges in natural product research. Chromatographic methods are the primary tools used to achieve this.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard method for the isolation, purification, and quantification of secondary metabolites like this compound from fungal fermentation broths. The initial isolation of the compound from the Aspergillus extract would have heavily relied on various column chromatography techniques, culminating in purification by HPLC. researchgate.net An analytical HPLC method would typically involve a reversed-phase column (e.g., C18) and a mobile phase gradient, often consisting of water and acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. researchgate.net
Bioassay-Guided Fractionation and Isolation Techniques
The isolation of this compound is achieved through a meticulous process known as bioassay-guided fractionation. This technique involves the systematic separation of a complex mixture of compounds from a biological source, with each separation step being monitored by a specific biological assay to track the activity of interest. This ensures that the purification process is focused on isolating the bioactive constituent, which in this case is this compound, recognized for its anthelmintic properties. nih.gov
The producing organism, a novel Aspergillus strain designated IMI 337664, is the starting point for the isolation process. nih.gov The fungus is cultivated under controlled fermentation conditions to promote the production of secondary metabolites, including the aspergillimides.
Following fermentation, the fungal biomass and culture broth are subjected to an extraction process to obtain a crude extract containing a mixture of compounds. This crude extract then undergoes a series of chromatographic separations. Each fraction generated during chromatography is tested for its biological activity. The fractions exhibiting the highest activity are selected for further purification, progressively narrowing down the number of compounds until the pure active substance is isolated.
The specific bioassay used to guide the fractionation of the Aspergillus IMI 337664 extract is an anthelmintic activity assay. This allows for the identification of fractions that are effective against parasitic worms, ultimately leading to the isolation of aspergillimide (B10814126) and its derivative, this compound. nih.gov The process typically involves multiple chromatographic steps to achieve the required level of purity for structural elucidation and further study.
Detailed research findings on the isolation of this compound are summarized in the following table, which outlines the key stages of the bioassay-guided fractionation process.
| Step | Procedure | Details | Bioassay Result |
| 1. Fermentation | Cultivation of Aspergillus strain IMI 337664 | Specific media and growth conditions are optimized for the production of aspergillimides. | Not Applicable |
| 2. Extraction | Solvent extraction of the fermentation culture | The whole fermentation broth is typically extracted with an organic solvent like ethyl acetate to yield a crude extract. | Crude extract shows significant anthelmintic activity. |
| 3. Initial Fractionation | Column Chromatography (e.g., Silica (B1680970) Gel) | The crude extract is subjected to column chromatography using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity. | Active fractions are identified based on high anthelmintic activity. |
| 4. Further Purification | High-Performance Liquid Chromatography (HPLC) | The active fractions are further purified using reversed-phase HPLC, which separates compounds based on their hydrophobicity. | Purity of the fractions is increased, and the most active fraction is pinpointed. |
| 5. Isolation | Final purification steps | May involve repeated HPLC or other high-resolution techniques to isolate the pure compound. | Pure this compound is obtained and its structure is confirmed by spectroscopic methods (NMR, Mass Spectrometry). |
This systematic approach of bioassay-guided fractionation is crucial for the discovery and isolation of novel, biologically active natural products like this compound from complex fungal sources.
Ecological and Environmental Relevance
Role in Fungal Inter- and Intra-species Interactions
Secondary metabolites are often key players in the competitive and communicative interactions between fungal species. While the broader class of Aspergillus-derived compounds is known to be involved in such processes, specific research into the role of 16-keto-Aspergillimide is not yet available.
Competitive Advantage in Microbial Communities
The production of secondary metabolites can provide a significant competitive advantage to fungi, enabling them to secure resources and inhibit the growth of other microorganisms. While it is plausible that this compound contributes to the competitive fitness of its producing Aspergillus species, there is currently no direct scientific evidence to confirm this hypothesis.
Interactions with Plant and Soil Biota
Aspergillus species that produce this compound have been isolated from both soil and plant tissues, indicating a potential for interaction with a wide array of organisms in these environments. For instance, Aspergillus aculeatus has been identified as an endophyte of the papaya plant (Carica papaya). Endophytic fungi can have complex relationships with their hosts, ranging from pathogenic to mutualistic. It is conceivable that this compound could mediate these interactions, though specific studies are lacking.
Environmental Distribution and Persistence
The presence of a secondary metabolite in the environment is contingent on the distribution of its producing organisms and its own chemical stability.
Presence in Diverse Fungal Habitats
The known producers of this compound have been found in various geographical locations and ecological settings. For example, Aspergillus fijiensis has been identified in soil samples. The presence of these fungi in such diverse habitats suggests that this compound may be introduced into a variety of ecosystems. However, the actual detection and concentration of this compound in these environments have not been reported.
Broader Ecological Impact of Aspergillus-Derived Secondary Metabolites
The genus Aspergillus is renowned for its prolific production of a wide array of secondary metabolites, which have significant ecological and economic impacts. These compounds, broadly termed mycotoxins, can influence decomposition rates, nutrient cycling, and the structure of microbial communities. They can also act as pathogens or protective symbionts in interactions with plants and animals. While this provides a general context, the specific contribution of this compound to the broader ecological footprint of Aspergillus metabolites is yet to be determined.
Q & A
Q. What are the standard analytical methods for identifying 16-keto-Aspergillimide in complex matrices?
To confirm the presence of this compound, researchers typically employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC/MS). For example, the compound has been characterized using an Agilent 6550 iFunnel Q-TOF LC/MS system, with a measured [M+H]+ ion at m/z 373.2002 (Δ ppm: -1.61) and retention time of 5.85 minutes . Validation includes comparing spectral data with reference libraries and assessing purity (>94% in recent studies) .
Q. What synthetic routes are documented for this compound, and what are their limitations?
While full synthetic protocols are scarce in open literature, fragmentary data suggest that microbial fermentation using Aspergillus spp. is a primary production method. Challenges include low yield optimization (often <5% in unmodified strains) and the need for advanced purification techniques, such as preparative HPLC, to isolate the compound from co-eluting mycotoxins .
Q. How is this compound differentiated from structurally similar mycotoxins in analytical workflows?
Key discriminators include:
- HRMS/MS fragmentation patterns : Unique product ions at m/z 245.1 and 178.9 under collision-induced dissociation (CID) .
- Chromatographic behavior : Retention time shifts under reversed-phase conditions compared to analogs like 15-Acetyldeoxynivalenol .
Method validation requires spiking experiments in representative matrices (e.g., fungal cultures or contaminated crops) to confirm specificity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across different studies?
Contradictory findings (e.g., cytotoxic vs. non-toxic effects) may arise from variations in:
- Purity thresholds : Bioactivity assays require ≥95% purity (verified via orthogonal methods like NMR and HRMS) to exclude confounding by impurities .
- Cell line specificity : Use standardized cell models (e.g., HepG2 for liver toxicity) and include positive controls (e.g., Aflatoxin B1) to normalize inter-lab variability .
Meta-analyses of dose-response curves and assay conditions (e.g., exposure time) are critical for reconciling data .
Q. What experimental design considerations are critical for investigating this compound’s biosynthetic pathway?
Key steps include:
- Gene knockout studies : Target putative polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) clusters in Aspergillus genomes .
- Isotopic labeling : Use -acetate to trace carbon incorporation into the diketopiperazine core .
- Multi-omics integration : Correlate transcriptomic data (RNA-seq) with metabolomic profiles during fermentation to identify pathway regulators .
Q. What statistical approaches are recommended for analyzing this compound’s environmental persistence data?
For field studies (e.g., soil half-life measurements):
- Non-linear regression models : Fit degradation kinetics to Weibull or first-order decay models using tools like R’s
drcpackage . - Spatial autocorrelation analysis : Address heterogeneous distribution in environmental samples via geostatistical methods (e.g., kriging) .
Report confidence intervals and effect sizes to quantify uncertainty, especially in low-abundance scenarios .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
